4-(3-Fluoropropoxy)-N-(2,2,2-trifluoroethyl)aniline
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Overview
Description
Benzenamine, 4-(3-fluoropropoxy)-N-(2,2,2-trifluoroethyl)- is an organic compound that belongs to the class of substituted anilines. These compounds are characterized by the presence of an amine group attached to a benzene ring, with additional substituents that can significantly alter their chemical properties and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzenamine, 4-(3-fluoropropoxy)-N-(2,2,2-trifluoroethyl)- typically involves multiple steps:
Formation of the Fluoropropoxy Group: This can be achieved by reacting 3-fluoropropanol with a suitable base and a halogenating agent.
Attachment to the Benzene Ring: The fluoropropoxy group is then attached to the benzene ring through a nucleophilic substitution reaction.
Introduction of the Trifluoroethyl Group:
Industrial Production Methods
Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically at the amine group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the nitro group back to the amine or reduce other functional groups present in the molecule.
Substitution: The compound can participate in various substitution reactions, such as nucleophilic aromatic substitution, where the fluoropropoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield nitro derivatives, while substitution reactions can produce a wide range of substituted anilines.
Scientific Research Applications
Benzenamine, 4-(3-fluoropropoxy)-N-(2,2,2-trifluoroethyl)- has various applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be used in studies involving enzyme inhibition or as a ligand in receptor binding assays.
Industry: It can be used in the production of dyes, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of benzenamine, 4-(3-fluoropropoxy)-N-(2,2,2-trifluoroethyl)- depends on its specific application:
Molecular Targets: The compound may interact with specific proteins, enzymes, or receptors, altering their activity.
Pathways Involved: It can modulate biochemical pathways by inhibiting or activating key enzymes or receptors, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
- Benzenamine, 4-(3-chloropropoxy)-N-(2,2,2-trifluoroethyl)-
- Benzenamine, 4-(3-bromopropoxy)-N-(2,2,2-trifluoroethyl)-
- Benzenamine, 4-(3-methylpropoxy)-N-(2,2,2-trifluoroethyl)-
Uniqueness
Benzenamine, 4-(3-fluoropropoxy)-N-(2,2,2-trifluoroethyl)- is unique due to the presence of the fluorine atom in the propoxy group, which can significantly alter its chemical reactivity and biological activity compared to its chloro, bromo, or methyl analogs.
Properties
CAS No. |
1346521-28-5 |
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Molecular Formula |
C11H13F4NO |
Molecular Weight |
251.22 g/mol |
IUPAC Name |
4-(3-fluoropropoxy)-N-(2,2,2-trifluoroethyl)aniline |
InChI |
InChI=1S/C11H13F4NO/c12-6-1-7-17-10-4-2-9(3-5-10)16-8-11(13,14)15/h2-5,16H,1,6-8H2 |
InChI Key |
VPRIPJDPALURQA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NCC(F)(F)F)OCCCF |
Origin of Product |
United States |
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